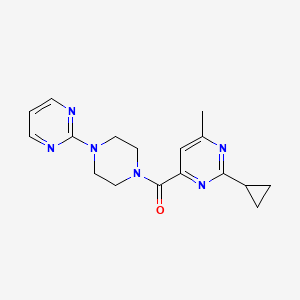
(2-Cyclopropyl-6-methylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropyl-6-methylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone, commonly known as CP-724714, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was developed as a potential anti-cancer drug due to its ability to inhibit the growth and proliferation of cancer cells.
Wirkmechanismus
CP-724714 works by inhibiting the activity of the (2-Cyclopropyl-6-methylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone, which is a cell surface receptor that plays a crucial role in cell growth and proliferation. By inhibiting this compound activity, CP-724714 prevents cancer cells from growing and dividing, leading to their eventual death.
Biochemical and Physiological Effects:
CP-724714 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of this compound and downstream signaling pathways, leading to decreased cell growth and proliferation. CP-724714 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CP-724714 is its specificity for the (2-Cyclopropyl-6-methylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone, which makes it an attractive candidate for anti-cancer drug development. However, one limitation is that it has been shown to have limited efficacy in certain types of cancer, such as pancreatic cancer.
Zukünftige Richtungen
There are several future directions for research on CP-724714. One direction is to study its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another direction is to study its potential use in other types of cancer, such as lung cancer or breast cancer. Additionally, further research is needed to understand the mechanisms underlying its limited efficacy in certain types of cancer.
Synthesemethoden
CP-724714 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the preparation of 2-cyclopropyl-6-methylpyrimidin-4-amine, which is then reacted with 4-(2-bromoacetyl)pyrimidine to form the intermediate compound. This intermediate is then reacted with 1-(2-pyrimidinyl)piperazine to form the final product, CP-724714.
Wissenschaftliche Forschungsanwendungen
CP-724714 has been extensively studied for its potential use as an anti-cancer drug. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CP-724714 has also been studied for its potential use in combination with other anti-cancer drugs to enhance their efficacy.
Eigenschaften
IUPAC Name |
(2-cyclopropyl-6-methylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-12-11-14(21-15(20-12)13-3-4-13)16(24)22-7-9-23(10-8-22)17-18-5-2-6-19-17/h2,5-6,11,13H,3-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUQOSUBHNEVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2745746.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2745747.png)
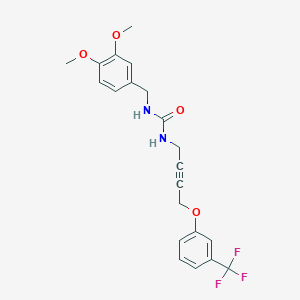
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
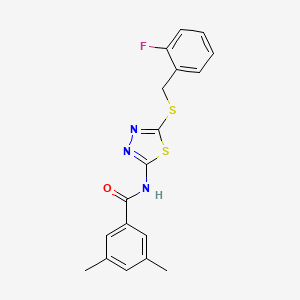
![4-ethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiadiazole-5-carboxamide](/img/structure/B2745751.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2745752.png)

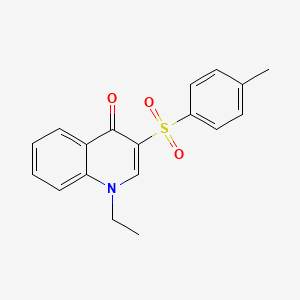
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2745766.png)
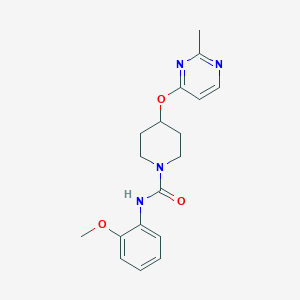
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2745768.png)